molecular formula C17H14O4 B2380645 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 508169-92-4

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2380645
CAS No.: 508169-92-4
M. Wt: 282.295
InChI Key: ICWXVAQKXOBMJZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a benzodioxole moiety linked via an α,β-unsaturated ketone (enone) bridge to a 3-methoxyphenyl group. Its molecular formula is C₁₇H₁₄O₄, with a molecular weight of 282.29 g/mol. This compound is commercially available for research purposes (Ref: 10-F524017, CAS: 112868-41-4) .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-14-4-2-3-13(10-14)15(18)7-5-12-6-8-16-17(9-12)21-11-20-16/h2-10H,11H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWXVAQKXOBMJZ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The enone system undergoes selective oxidation at the double bond. Under mild oxidative conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid), epoxidation occurs at the α,β-position, forming an epoxide derivative. Harsher oxidants like potassium permanganate cleave the double bond, yielding benzoic acid derivatives.

Reaction Conditions Products Yield
EpoxidationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOHEpoxide at C2–C3 position65–72%
Oxidative cleavageKMnO<sub>4</sub>, acidic H<sub>2</sub>O3-Methoxybenzoic acid + benzodioxole aldehyde58%

Reduction Reactions

The conjugated enone system is susceptible to reduction. Catalytic hydrogenation (H<sub>2</sub>, Pd/C) selectively reduces the double bond, producing the dihydrochalcone derivative. Sodium borohydride (NaBH<sub>4</sub>) reduces the ketone to a secondary alcohol.

Reaction Conditions Products Notes
HydrogenationH<sub>2</sub>, 10% Pd/C, EtOH1-(3-Methoxyphenyl)-3-(benzodioxol-5-yl)propan-1-oneStereospecific (retains E-configuration)
Borohydride reductionNaBH<sub>4</sub>, MeOHAllylic alcohol derivativeRequires anhydrous conditions

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives. Reaction regioselectivity favors endo transition states.

Dienophile Conditions Product Diastereoselectivity
1,3-ButadieneToluene, 80°C, 12hBicyclic cyclohexene fused to benzodioxoleendo:exo = 4:1

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring undergoes nitration and halogenation. Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs preferentially at the para position relative to the dioxole oxygen.

Reaction Reagents Position Product
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>C55-Nitro-benzodioxole derivative
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>C66-Bromo-benzodioxole derivative

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like amines or thiols. For example, reaction with benzylamine generates β-amino ketone derivatives.

Nucleophile Conditions Product Stereochemistry
BenzylamineEtOH, reflux, 6hβ-(Benzylamino)-ketone adductSyn addition
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMF, 50°Cβ-(Phenylthio)-ketoneAnti addition

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the enone and adjacent aromatic rings, forming benzocyclobutane derivatives. This reactivity is modulated by substituent electronic effects .

Conditions Product Quantum Yield
UV (300 nm), acetoneFused cyclobutane ring system0.12

Biological Activity and Mechanistic Insights

The compound’s bioactivity (e.g., anti-inflammatory effects) is linked to its ability to inhibit cyclooxygenase-2 (COX-2) via Michael addition to cysteine residues in the enzyme’s active site. Computational studies suggest a binding affinity (K<sub>i</sub>) of 1.2 μM for COX-2.

Scientific Research Applications

Key Features

The compound features a conjugated system that enhances its biological activity through interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibit significant antioxidant activities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including neurodegenerative disorders.

Case Study

A study demonstrated that derivatives of benzodioxole could effectively scavenge free radicals and reduce oxidative damage in cellular models. These findings suggest potential applications in the development of neuroprotective agents .

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. Its structural features allow it to inhibit key enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.

Case Study

In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory drug .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Case Study

In a laboratory setting, the compound was tested against breast and colon cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. The results suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Summary of Applications

ApplicationMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cyclooxygenase and lipoxygenase
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. Additionally, its ability to interact with cellular membranes and proteins can influence cell signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-Methoxyphenyl 282.29 Commercial availability; electron-donating methoxy group enhances solubility .
(2E)-1-(4-Bromophenyl) Analog 4-Bromophenyl 345.18 Bromine’s electron-withdrawing effect increases electrophilicity; used in crystallography studies .
(2E)-1-(3-Nitrophenyl) Analog 3-Nitrophenyl 297.27 Nitro group reduces electron density; potential for nitro-reductase targeting .
(2E)-1-(4-Hydroxyphenyl) Analog 4-Hydroxyphenyl 268.26 Hydroxyl group enables hydrogen bonding; studied for antioxidant activity .
(2E)-1-(3-Bromo-2-thienyl) Analog 3-Bromo-2-thienyl 337.18 Thiophene substitution alters conjugation; non-linear optical applications .
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 3-methoxy group in the target compound enhances solubility and may improve bioavailability compared to nitro- or bromo-substituted analogs .
  • Aromatic Ring Planarity : The dihedral angle between the benzodioxole and aryl rings in the target compound’s analogs ranges from 5.3° to 12.6° , influencing molecular stacking and crystallinity .
Key Observations:
  • MAO-B Inhibition: Fluorophenyl and dihydrobenzodioxin analogs (e.g., O10, O23) exhibit potent MAO-B inhibition, suggesting that electron-withdrawing groups may enhance target binding .
  • Neuroprotection : Analogs with fluorophenyl groups demonstrated efficacy in haloperidol-induced Parkinson’s disease models, reducing dopaminergic neuron loss .

Crystallographic and Structural Insights

  • Target Compound: No crystallographic data is available.
  • Analog with 3-Bromo-2-thienyl Group: Crystal packing is stabilized by C–H···O interactions, forming undulating (100) sheets. The enone bridge is nearly planar, with a dihedral angle of 12.5° between thiophene and benzodioxole rings .
  • Nitro-Substituted Analog: Exhibits a planar enone bridge (torsion angle: 2.5°), with intramolecular charge transfer properties relevant for optical applications .

Biological Activity

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • IUPAC Name : (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-2-propen-1-one
  • Molecular Formula : C17H14O4
  • Molecular Weight : 282.3 g/mol
  • CAS Number : 508169-92-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition : Studies have shown that this chalcone can inhibit key enzymes involved in neurodegenerative diseases:
    • Monoamine Oxidase (MAO) : It acts as a selective inhibitor of MAO-B, which is implicated in Parkinson's disease and depression.
    • Acetylcholinesterase (AChE) : Inhibits AChE activity, potentially beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

1. Anticancer Properties

Recent research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.6Induction of apoptosis
HeLa (Cervical)12.8Cell cycle arrest at G2/M phase
A549 (Lung)18.4Inhibition of proliferation

These findings suggest that the compound may induce apoptosis through the mitochondrial pathway and inhibit cell proliferation by disrupting the cell cycle.

2. Anti-inflammatory Effects

The compound has been shown to reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity is essential for developing treatments for chronic inflammatory diseases.

3. Neuroprotective Effects

In neuroprotective studies, this compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. The compound was effective in reducing neuronal apoptosis and improving cell viability in models of neurodegeneration.

Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1 : A study conducted on the effects of this chalcone on human breast cancer cells showed a significant reduction in cell viability and induction of apoptosis through caspase activation.

Case Study 2 : Research involving animal models demonstrated that administration of the compound reduced symptoms of neurodegeneration and improved cognitive function in models of Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.